molecular formula C7H5Cl2NO3 B7903099 2,3-Dichloro-4-nitroanisole

2,3-Dichloro-4-nitroanisole

Cat. No.: B7903099
M. Wt: 222.02 g/mol
InChI Key: JXWUMFLJRZJKAZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3. It is a derivative of anisole, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-nitroanisole typically involves the nitration of 2,3-dichloroanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dichloro-4-nitroanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways involving nitroaromatic compounds.

    Medicine: Research into its potential as a precursor for the synthesis of biologically active molecules with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methoxy group influence the compound’s reactivity and interaction with enzymes and other proteins, affecting its overall activity in biological systems .

Comparison with Similar Compounds

  • 2,4-Dichloro-4-nitroanisole
  • 2,6-Dichloro-4-nitroanisole
  • 2,3-Dichloro-4-hydroxyanisole
  • 2,3-Dichloro-4-aminoanisole

Comparison: 2,3-Dichloro-4-nitroanisole is unique due to the specific positions of the chlorine and nitro groups on the benzene ring, which confer distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-dichloro-1-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWUMFLJRZJKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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